

Ni-(S)-BPB-GLy reaction temperature optimization

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Compound Focus: Ni-(S)-BPB-GLy

CAS No.: 96293-19-5

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Reaction Temperature Optimization Guide

Reaction Type	Alkyne / Substrate	Optimized Temperature	Key Context & Notes	Citation
Glaser Heterocoupling	Aromatic alkynes (e.g., Ethynylbenzene)	100 °C	In 1,4-dioxane with a continuous air supply [1].	[1]
Glaser Heterocoupling	Aliphatic alkyne	Room Temperature	Used piperidine as base; highlights need for condition tailoring [1].	[1]
A ³ -Mannich Coupling	Propargylglycine complex, aldehydes, amines	90 °C	In toluene, under argon atmosphere, with CuI/FeCl ₃ catalysis [2].	[2]
Michael Addition	Deprotonated propargyl alcohols	Room Temperature	Reaction with dehydroamino acid complexes; thermodynamically controlled [3].	[3]

Detailed Experimental Protocols

Here are the detailed methodologies for the key optimized reactions from recent literature.

Protocol 1: Glaser Heterocoupling with Aromatic Alkynes at 100°C [1]

This protocol is optimized for synthesizing unsymmetrical 1,3-diynes.

- **Reagents:** Ni(II)-(S)-BPB-(S)-Propargylglycine complex, aromatic alkyne (e.g., ethynylbenzene), CuI, triethylamine (base), 1,4-dioxane (solvent).
- **Setup:** Conduct the reaction in a vessel with a **continuous supply of air**, which serves as the oxidizing agent.
- **Ratio:** Use a molar ratio of Ni(II) complex : alkyne : CuI = 1 : 2 : 1.
- **Procedure:**
 - Combine the reagents in 1,4-dioxane.
 - Heat the mixture at **100 °C** with vigorous stirring.
 - Monitor the reaction progress by TLC (using EtOAc/CHCl₃ 3:1 as the solvent system).
 - Determine product yields via NMR spectroscopy.

Protocol 2: A³-Mannich Coupling at 90°C [2]

This protocol describes a three-component coupling for synthesizing propargylamine-based α-amino acids.

- **Reagents:** Ni(II)-(S)-BPB-Propargylglycine complex, paraformaldehyde, amine (e.g., morpholine), CuI, FeCl₃, toluene.
- **Atmosphere:** Perform the reaction **under an argon atmosphere** to suppress an oxidative dimerization side reaction.
- **Catalysis:** Use a combination of **CuI and FeCl₃** as the catalytic system.
- **Procedure:**
 - Carry out the reaction in anhydrous toluene.
 - Heat the mixture at **90 °C**.
 - Monitor the reaction by TLC (SiO₂, CHCl₃/acetone 3:1).

Troubleshooting Common Issues

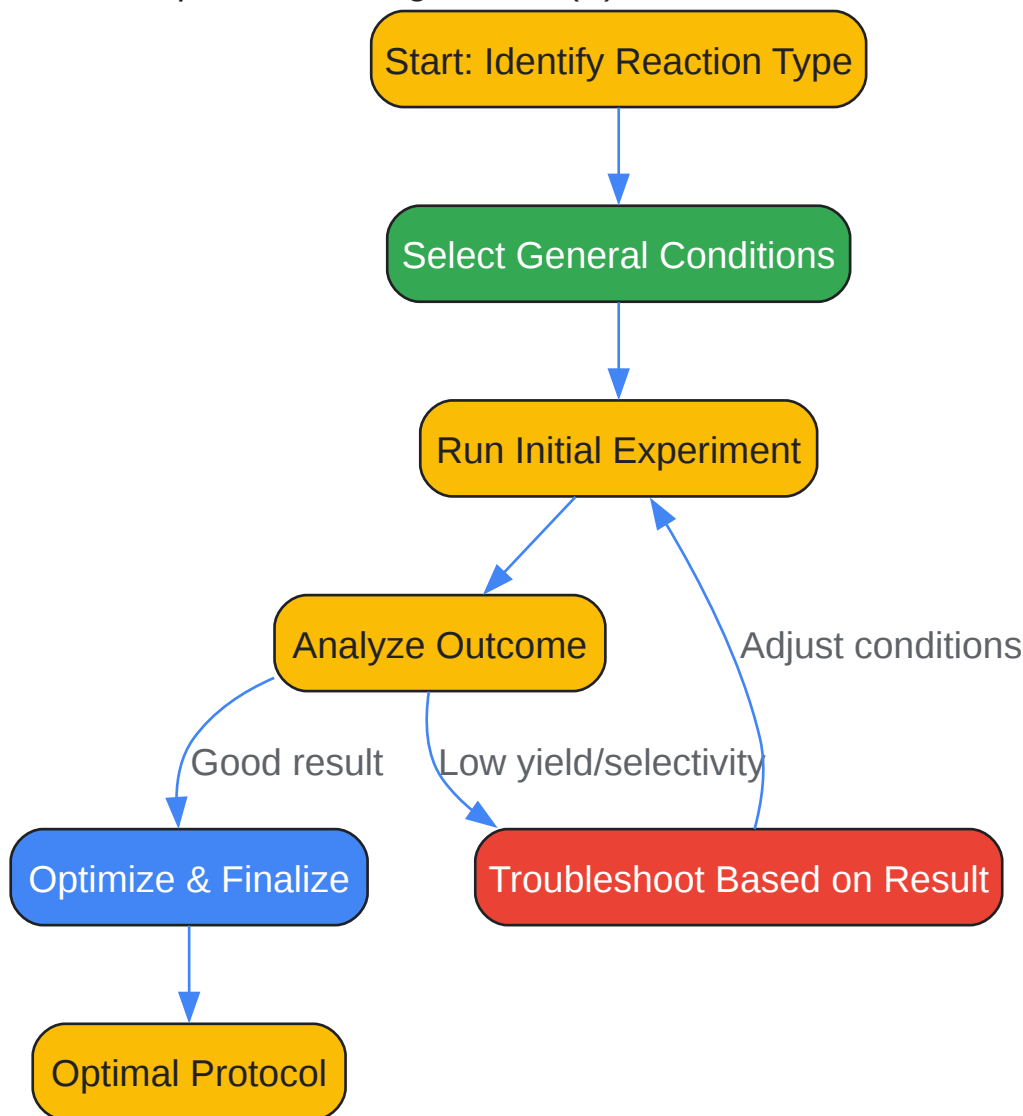
Here are some common problems and their solutions based on the research.

Issue	Possible Cause	Suggested Solution
Low Yield of Heterocoupling Product	Competing homocoupling side reactions	Use Cul instead of CuCl, which was found to primarily lead to dimerization [1].
Formation of Dimeric Byproduct	Presence of oxygen as an oxidant	For A ³ -Mannich type reactions, run the reaction under an inert atmosphere (Argon) to suppress dimerization [2].
Poor Selectivity with Different Alkynes	"One-size-fits-all" reaction conditions	Tailor the solvent and base to the specific alkyne. For instance, use TMEDA/CHCl ₃ -1,4-dioxane for methylphenylacetylene [1].

Key Workflow and Optimization Logic

The following diagram illustrates the decision-making process for optimizing reaction conditions, based on the findings from the search results.

Optimization Logic for Ni-(S)-BPB Reactions



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References

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2. A 3 -Mannich coupling reaction via chiral propargylglycine Ni ... [pubs.rsc.org]

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